[(Z)-(2,4-dioxochromen-3-ylidene)methyl]urea
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Overview
Description
Curcumin . Curcumin is a natural polyphenolic compound derived from the rhizome of the plant Curcuma longa, commonly known as turmeric. It is responsible for the yellow color of turmeric and has been used for centuries in traditional medicine, particularly in India and China, for its anti-inflammatory, antioxidant, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Curcumin can be synthesized through various methods, including:
Extraction from Turmeric: The most common method involves extracting curcumin from turmeric using solvents such as ethanol or acetone. The turmeric powder is mixed with the solvent, and the mixture is then filtered and evaporated to obtain curcumin.
Chemical Synthesis: Curcumin can also be synthesized chemically by the condensation of vanillin and acetylacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of curcumin.
Industrial Production Methods
In industrial settings, curcumin is primarily produced through the extraction method due to its cost-effectiveness and the availability of turmeric as a raw material. The process involves large-scale solvent extraction, followed by purification steps such as crystallization or chromatography to obtain high-purity curcumin.
Chemical Reactions Analysis
Types of Reactions
Curcumin undergoes various chemical reactions, including:
Oxidation: Curcumin can be oxidized to form curcumin oxide and other degradation products. This reaction is typically facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Curcumin can be reduced to form dihydrocurcumin and tetrahydrocurcumin using reducing agents like sodium borohydride.
Substitution: Curcumin can undergo substitution reactions, particularly at the methoxy and hydroxyl groups, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Curcumin oxide, vanillin.
Reduction: Dihydrocurcumin, tetrahydrocurcumin.
Substitution: Various curcumin derivatives with altered functional groups.
Scientific Research Applications
Curcumin has a wide range of scientific research applications, including:
Chemistry: Curcumin is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: Curcumin is studied for its effects on cellular processes, including apoptosis, cell cycle regulation, and signal transduction pathways.
Medicine: Curcumin is investigated for its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases. It is known for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Curcumin is used as a natural colorant in the food and cosmetic industries. It is also explored for its potential use in developing new materials with antimicrobial properties.
Mechanism of Action
Curcumin exerts its effects through various molecular targets and pathways, including:
Anti-inflammatory Action: Curcumin inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, curcumin reduces inflammation.
Antioxidant Action: Curcumin scavenges free radicals and increases the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby protecting cells from oxidative damage.
Anticancer Action: Curcumin induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits the proliferation of cancer cells by blocking cell cycle progression at various stages.
Comparison with Similar Compounds
Curcumin can be compared with other similar compounds, such as:
Demethoxycurcumin: A naturally occurring analog of curcumin with one less methoxy group. It has similar but slightly less potent biological activities compared to curcumin.
Bisdemethoxycurcumin: Another analog with two fewer methoxy groups. It also exhibits similar biological activities but with reduced potency.
Tetrahydrocurcumin: A hydrogenated derivative of curcumin that is more stable and has enhanced bioavailability. It retains the biological activities of curcumin and is often used in research for its improved pharmacokinetic properties.
Curcumin’s uniqueness lies in its broad spectrum of biological activities and its potential therapeutic applications, making it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
[(Z)-(2,4-dioxochromen-3-ylidene)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c12-11(16)13-5-7-9(14)6-3-1-2-4-8(6)17-10(7)15/h1-5H,(H3,12,13,16)/b7-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGSKPKQSNQWNW-ALCCZGGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC(=O)N)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/NC(=O)N)/C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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